molecular formula C10H10Cl2O2 B1608200 3,5-Bis-chloromethyl-4-methyl-benzoic acid CAS No. 37908-90-0

3,5-Bis-chloromethyl-4-methyl-benzoic acid

Cat. No. B1608200
CAS RN: 37908-90-0
M. Wt: 233.09 g/mol
InChI Key: JTSSWUSQLDYRTB-UHFFFAOYSA-N
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Description

3,5-Bis-chloromethyl-4-methyl-benzoic acid is a chemical compound with the CAS Number: 37908-90-0 . It has a molecular weight of 233.09 .


Synthesis Analysis

A synthetic method for a similar compound, 3-chloro methyl benzoic acid, involves using zinc chloride, ferric chloride, and other Lewis acid catalysts. The synthesis is from benzoyl chloride and paraformaldehyde in a solvent in one step . This method is simple, easy to control, highly safe, and high in finished product yield .

It has a melting point of 192-193 degrees Celsius .

Scientific Research Applications

Organic Synthesis Intermediates

3,5-Bis-chloromethyl-4-methyl-benzoic acid: is a valuable intermediate in organic synthesis. Its chloromethyl groups are highly reactive, allowing for various substitutions and additions. This compound can be used to synthesize a wide range of organic molecules, including pharmaceuticals, agrochemicals, and polymers .

Pharmaceutical Research

In pharmaceutical research, this compound’s reactivity makes it a precursor for the synthesis of various drug molecules. It can be transformed into esters, amides, and other derivatives that serve as key intermediates in the development of new medications .

Material Science

The benzoic acid moiety of 3,5-Bis-chloromethyl-4-methyl-benzoic acid can be utilized in the creation of new materials. For instance, it can be incorporated into polymers to alter their properties, such as increasing thermal stability or modifying electrical conductivity .

Catalysis

This compound can also play a role in catalysis. The chloromethyl groups can be used to anchor catalytic moieties onto a solid support, creating heterogeneous catalysts that are easier to separate from reaction mixtures and can be reused .

Sensing and Detection

The chemical structure of 3,5-Bis-chloromethyl-4-methyl-benzoic acid allows it to be used in the development of chemical sensors. These sensors can detect specific substances or changes in the environment, which is crucial in fields like environmental monitoring and diagnostics .

Photocatalysis

Due to its potential opto-electronic properties, this compound may be investigated for its use in photocatalysis. Photocatalysts can harness light energy to drive chemical reactions, which is an area of great interest for sustainable chemistry and energy production .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

3,5-bis(chloromethyl)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-8(4-11)2-7(10(13)14)3-9(6)5-12/h2-3H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSSWUSQLDYRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1CCl)C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368623
Record name 3,5-bis(chloromethyl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis-chloromethyl-4-methyl-benzoic acid

CAS RN

37908-90-0
Record name 3,5-bis(chloromethyl)-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(chloromethyl)-4-methylbenzoic acid
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